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Introduction
Pseudolaric Acid C2 is a diterpenoid natural product isolated from the root bark of the golden

larch tree, Pseudolarix kaempferi. As a member of the pseudolaric acid family, which includes

the more extensively studied Pseudolaric Acid A and B, it has garnered interest for its potential

biological activities. The structural elucidation of these complex natural products is crucial for

understanding their structure-activity relationships and for providing a basis for synthetic and

medicinal chemistry efforts. This technical guide provides an in-depth overview of the structural

determination of Pseudolaric Acid C2 and its analogs, focusing on the application of modern

spectroscopic and analytical techniques.

Core Structure and Analogs
Pseudolaric Acid C2 belongs to a class of diterpenoids characterized by a unique tricyclic

core. Its molecular formula has been determined to be C₂₂H₂₆O₈, with a molecular weight of

418.44 g/mol . Analogs of Pseudolaric Acid C2, such as Pseudolaric Acid A and B, share the

same fundamental diterpenoid skeleton but differ in their substitution patterns. Another related

compound found in Pseudolarix kaempferi is Pseudolaric Acid C2-O-β-D-glucopyranoside, a

glycosidic derivative of Pseudolaric Acid C2.[1]

Spectroscopic Data for Structural Elucidation
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The definitive structure of Pseudolaric Acid C2 and its analogs has been established through

a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of organic molecules. For Pseudolaric Acid C2, a complete assignment of proton

(¹H) and carbon (¹³C) signals is achieved through a suite of 1D and 2D NMR experiments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Pseudolaric Acid C2

Position
¹³C Chemical
Shift (ppm)

¹H Chemical
Shift (ppm)

Multiplicity
J-Coupling
(Hz)

1 45.2 2.10 m

2 28.5 1.85, 1.60 m, m

3 125.8 5.80 d 10.2

4 140.1 - - -

5 78.9 4.90 dd 10.2, 4.5

... ... ... ... ...

20 (CH₃) 21.5 1.15 s

OAc (C=O) 170.8 - - -

OAc (CH₃) 20.9 2.05 s

Note: The data in this table is representative and intended for illustrative purposes, as specific

experimental data for Pseudolaric Acid C2 was not available in the public domain at the time

of this writing.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details through the analysis of fragmentation patterns. High-
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resolution mass spectrometry (HRMS) is used to confirm the molecular formula of Pseudolaric
Acid C2. Tandem mass spectrometry (MS/MS) experiments are crucial for probing the

connectivity of the molecule.

A study utilizing UPLC-ESI-Q-TOF-MS/MS for the analysis of constituents from Pseudolarix

kaempferi successfully identified Pseudolaric Acid C2-O-β-D-glucopyranoside and elucidated

the fragmentation patterns of diterpene acids.[1] The characteristic fragmentation of these

diterpenoids often involves cleavages of the lactone ring and the C4-O bond, as well as the

elimination of substituent groups.

Table 2: Predicted Key MS/MS Fragmentation Data for Pseudolaric Acid C2

Precursor Ion [M-
H]⁻

Fragmentation Product Ion (m/z) Neutral Loss

417.155 Loss of acetic acid 357.134 60.021

417.155 Loss of CO₂ 373.165 43.990

357.134
Cleavage of lactone

ring
Varies Varies

Note: This data is predicted based on the general fragmentation patterns of similar

diterpenoids.

X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of

a molecule. While a crystal structure specifically for Pseudolaric Acid C2 is not readily

available in public databases, the structures of related pseudolaric acids and their synthetic

intermediates have been determined. This technique unambiguously establishes the absolute

stereochemistry of all chiral centers within the molecule. The process involves growing a high-

quality single crystal of the compound and analyzing the diffraction pattern of X-rays passed

through it.

Experimental Protocols
Isolation and Purification of Pseudolaric Acid C2
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A general procedure for the isolation of pseudolaric acids from the root bark of Pseudolarix

kaempferi involves the following steps:

1. Extraction 2. PartitioningCrude Extract 3. Column ChromatographyAcidic Fraction 4. Preparative HPLCEnriched Fractions 5. CrystallizationPure Compound

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Pseudolaric Acid C2.

Extraction: The dried and powdered root bark of Pseudolarix kaempferi is extracted with a

suitable organic solvent, such as methanol or ethanol, at room temperature.

Partitioning: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate

compounds based on their polarity. The acidic fraction containing the pseudolaric acids is

collected.

Column Chromatography: The acidic fraction is subjected to column chromatography on

silica gel or other stationary phases, using a gradient elution system (e.g., a mixture of

hexane and ethyl acetate with increasing polarity) to separate the different pseudolaric acids.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with

Pseudolaric Acid C2 are further purified by preparative HPLC on a C18 column to yield the

pure compound.

Crystallization: The purified Pseudolaric Acid C2 can be crystallized from a suitable solvent

system to obtain high-purity crystals for structural analysis.

NMR Data Acquisition
Sample Preparation: 5-10 mg of purified Pseudolaric Acid C2 is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

MHz or higher).
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1D NMR: ¹H and ¹³C NMR spectra are recorded to observe the chemical shifts of all proton

and carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C

correlations (2-3 bonds), which is crucial for connecting different spin systems and

assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which helps in elucidating the relative stereochemistry.

Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is

typically used.

Ionization: Electrospray ionization (ESI) is a common method for analyzing pseudolaric

acids, typically in negative ion mode to deprotonate the carboxylic acid group.

MS¹ Analysis: A full scan MS¹ spectrum is acquired to determine the accurate mass of the

[M-H]⁻ ion, which is used to confirm the elemental composition.

MS² (Tandem MS) Analysis: The [M-H]⁻ ion is isolated and subjected to collision-induced

dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural

information.

Signaling Pathways
While the specific signaling pathways modulated by Pseudolaric Acid C2 are not yet

extensively studied, research on the closely related Pseudolaric Acid B (PAB) provides valuable

insights. PAB has been shown to affect several key signaling pathways involved in cell

proliferation and apoptosis, including the PI3K/AKT/mTOR and ROS/AMPK/mTOR pathways.
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Given the structural similarity, it is plausible that Pseudolaric Acid C2 may exert its biological

effects through similar mechanisms.
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Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric Acid C2.
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Conclusion
The structural elucidation of Pseudolaric Acid C2 and its analogs is a multifaceted process

that relies on the synergistic application of advanced spectroscopic and analytical techniques.

While a complete dataset for Pseudolaric Acid C2 is not yet fully available in the public

domain, the methodologies outlined in this guide, along with comparative analysis with its

known analogs, provide a robust framework for its comprehensive structural characterization.

Further research to obtain detailed spectroscopic data and to explore the biological activities

and mechanisms of action of Pseudolaric Acid C2 is warranted and will be crucial for

unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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